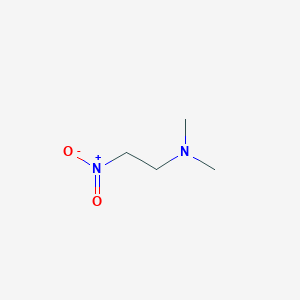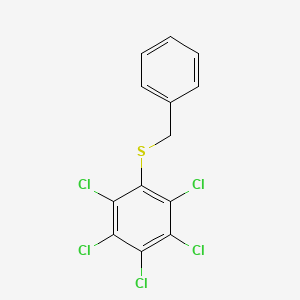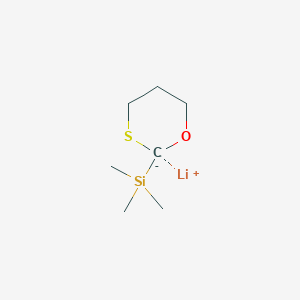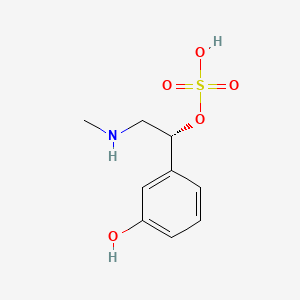
Benzenemethanol, 3-hydroxy-alpha-((methylamino)methyl)-, mono(hydrogensulfate) (ester), (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanol, 3-hydroxy-alpha-((methylamino)methyl)-, mono(hydrogensulfate) (ester), ®- is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzenemethanol backbone with a hydroxy group and a methylamino group, making it a versatile molecule in chemical synthesis and research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 3-hydroxy-alpha-((methylamino)methyl)-, mono(hydrogensulfate) (ester), ®- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzenemethanol with formaldehyde and methylamine under controlled conditions to introduce the methylamino group. This is followed by esterification with sulfuric acid to form the mono(hydrogensulfate) ester.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The process may also involve purification steps like crystallization and distillation to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenemethanol, 3-hydroxy-alpha-((methylamino)methyl)-, mono(hydrogensulfate) (ester), ®- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohol derivatives.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Benzenemethanol, 3-hydroxy-alpha-((methylamino)methyl)-, mono(hydrogensulfate) (ester), ®- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its pharmacological properties and potential therapeutic applications.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Benzenemethanol, 3-hydroxy-alpha-((methylamino)methyl)-, mono(hydrogensulfate) (ester), ®- involves its interaction with specific molecular targets and pathways. The hydroxy and methylamino groups play a crucial role in its binding to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenemethanol, 4-hydroxy-α-[1-(methylamino)ethyl]-, (R,S)-**: This compound has a similar structure but with different functional groups and stereochemistry.
Benzenemethanol, α-methyl-: This compound has a similar benzenemethanol backbone but lacks the hydroxy and methylamino groups.
Uniqueness
Benzenemethanol, 3-hydroxy-alpha-((methylamino)methyl)-, mono(hydrogensulfate) (ester), ®- is unique due to its specific combination of functional groups and its stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
87913-97-1 |
|---|---|
Molekularformel |
C9H13NO5S |
Molekulargewicht |
247.27 g/mol |
IUPAC-Name |
[(1R)-1-(3-hydroxyphenyl)-2-(methylamino)ethyl] hydrogen sulfate |
InChI |
InChI=1S/C9H13NO5S/c1-10-6-9(15-16(12,13)14)7-3-2-4-8(11)5-7/h2-5,9-11H,6H2,1H3,(H,12,13,14)/t9-/m0/s1 |
InChI-Schlüssel |
BRSGUGOZGGFORD-VIFPVBQESA-N |
Isomerische SMILES |
CNC[C@@H](C1=CC(=CC=C1)O)OS(=O)(=O)O |
Kanonische SMILES |
CNCC(C1=CC(=CC=C1)O)OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


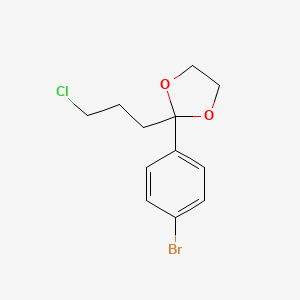
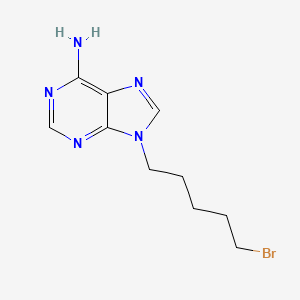
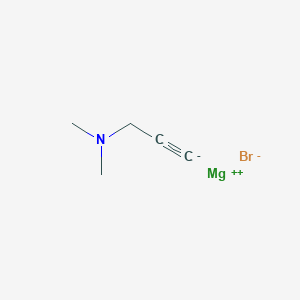
![1-[tert-Butyl(dimethyl)silyl]-4-(iodomethyl)azetidin-2-one](/img/structure/B14408945.png)
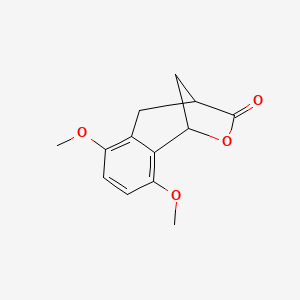
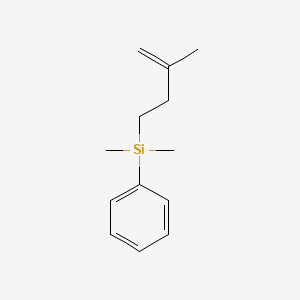
![(1S)-7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14408956.png)
![4-[2-(4-Butylphenyl)hydrazinylidene]-3-oxo-N-phenyl-3,4-dihydronaphthalene-2-carboxamide](/img/structure/B14408959.png)
![methyl 4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]butanoate](/img/structure/B14408960.png)
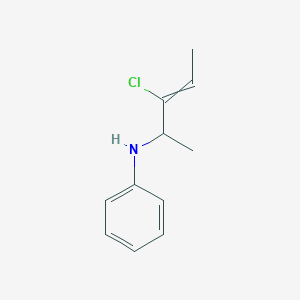
![Ethanol, 2-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-](/img/structure/B14408965.png)
